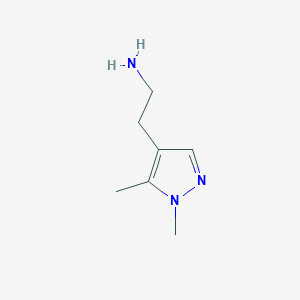

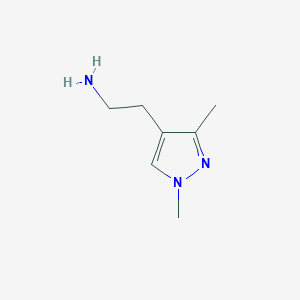

2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine

Descripción general

Descripción

“2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine” is a compound that contains a pyrazole ring, which is a five-membered aromatic ring structure consisting of two nitrogen atoms adjacent to three carbon atoms . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .

Molecular Structure Analysis

The molecular structure of pyrazoles, including “this compound”, consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . Unsubstituted pyrazole can be represented in three tautomeric forms .Aplicaciones Científicas De Investigación

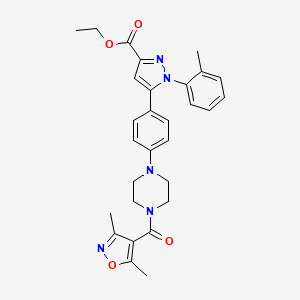

Virtual Screening and Breast Cancer Metastasis

Virtual screening targeting the urokinase receptor (uPAR) identified compounds related to 2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine that showed potential in inhibiting breast cancer cell invasion, migration, and adhesion. These compounds also blocked angiogenesis and induced apoptosis in breast cancer cells, demonstrating promising pharmacokinetic properties and a reduction in tumor volumes in animal models, highlighting their potential as starting points for new cancer therapies (Wang et al., 2011).

Hepatoprotective Agents

Research focused on designing sulfanyl-substituted 3,5-dimethylisoxazoles, containing structural analogues to S-adenosyl-L-methionine (SAM), a known hepatoprotective drug. The study synthesized bis(isoxazol-4-ylmethylsulfanyl)alkanes and their metal complexes, demonstrating hepatoprotective activity in animal models of acute intoxication. This research provides insights into the development of new hepatoprotective agents with potential clinical applications (Akhmetova et al., 2018).

Anti-Inflammatory and DNA Binding Properties

Studies on Schiff bases derived from 2-chloroquinolin-3-yl-methylene-pyrazole and their palladium (II) complexes revealed significant anti-inflammatory activities and DNA binding affinities. These compounds, through their interaction with DNA, offer a novel approach to the design of anti-inflammatory drugs with potential therapeutic applications in diseases involving DNA damage or inflammation (Bhuvaneswari et al., 2020).

Enzyme Inhibition and Metabolic Pathways

Research on the interaction of pyrazole derivatives with hepatic microsomes has provided insights into their effects on cytochrome P-450 content and the microsomal oxidation of alcohols. This study suggests that pyrazole derivatives may induce an alcohol-preferring P-450 isozyme, offering potential pathways for the development of treatments for alcohol-related disorders (Feierman & Cederbaum, 1985).

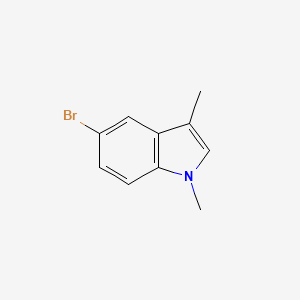

CNS Agents and Antidepressant Activity

Research into heterocyclic tricycles, such as 4-aminoalkylindeno[1,2-c]pyrazoles, has explored their potential as central nervous system (CNS) agents. Some compounds in this class exhibited significant biological activity, suggesting their potential use in the development of new CNS drugs, including antidepressants (Lemke et al., 1978).

Mecanismo De Acción

The mechanism of action of pyrazoles and their derivatives can vary depending on their structure and the biological system they interact with. For instance, some pyrazoles have been found to inhibit protein glycation, display antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral activities . The specific mechanism of action for “2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine” was not found in the available resources.

Propiedades

IUPAC Name |

2-(1,5-dimethylpyrazol-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6-7(3-4-8)5-9-10(6)2/h5H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTQEKWDMRIOLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

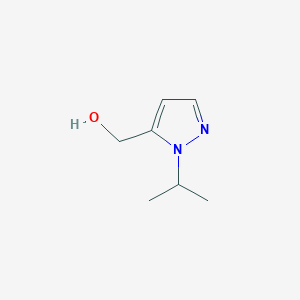

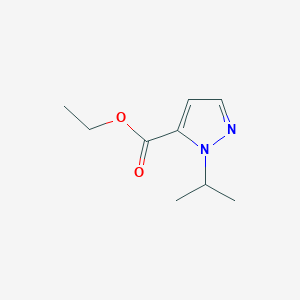

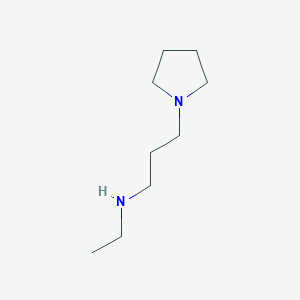

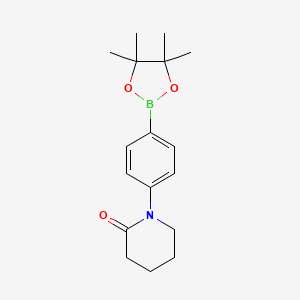

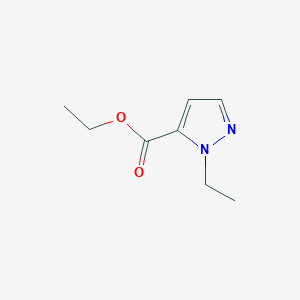

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinethiolate](/img/structure/B3070958.png)

![4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B3070996.png)

![1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B3070997.png)

![1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B3071016.png)